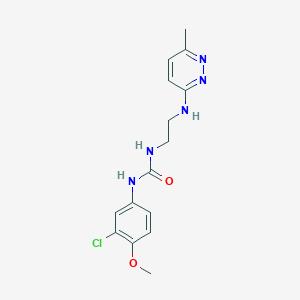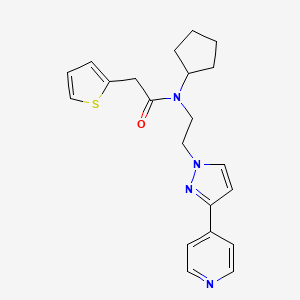![molecular formula C22H17N3O2 B2939752 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 313398-29-7](/img/structure/B2939752.png)
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid” is a chemical compound with the molecular formula C22H17N3O2 and a molecular weight of 355.39 . It is also known by its CAS number 313398-29-7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted with a methyl group, a phenyl group, and an amino-benzoic acid group .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 601.2±57.0 °C, and its density is predicted to be 1.315±0.06 g/cm3 . The compound’s pKa is predicted to be 3.84±0.10 .Mecanismo De Acción
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a diverse range of biological properties . They have been associated with various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Mode of Action
The reactivity of the 2-methyl group in substituted 4(3h)-quinazolinone, a class to which this compound belongs, is known . It can undergo condensation with aldehydes to give corresponding 2-styryl derivatives .
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
The molecular weight of the compound is 355.39 , which could influence its pharmacokinetic properties.
Result of Action
Quinazolinone derivatives have been associated with various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Action Environment
The chemical structure of the compound, including the presence of the methyl group and the phenyl group, could potentially influence its stability and reactivity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize and has a high degree of purity, which makes it a viable candidate for large-scale production. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on other biological systems. Additionally, the high potency of this compound may also lead to toxic effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid. One area of research is the development of new cancer therapies based on this compound. This may involve the synthesis of new analogs of this compound with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new cancer therapies. Finally, the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease, should also be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, and has a range of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, the development of new cancer therapies based on this compound is a promising area of research. Further investigation of the mechanism of action of this compound and its potential applications in other areas of medicine is also warranted.
Métodos De Síntesis
The synthesis of 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid involves the reaction of 6-methyl-4-phenylquinazoline-2-amine with 4-bromo-2-fluorobenzoic acid in the presence of a palladium catalyst. This reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability, making it a viable candidate for large-scale production.
Aplicaciones Científicas De Investigación
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid has been the subject of extensive scientific research due to its potential applications in the field of medicine. Specifically, this compound has been shown to have potent anti-cancer activity in vitro and in vivo. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
Propiedades
IUPAC Name |
4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-22(24-19)23-17-10-8-16(9-11-17)21(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZKPHCRYJHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)

![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)


![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)
![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2939688.png)

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)